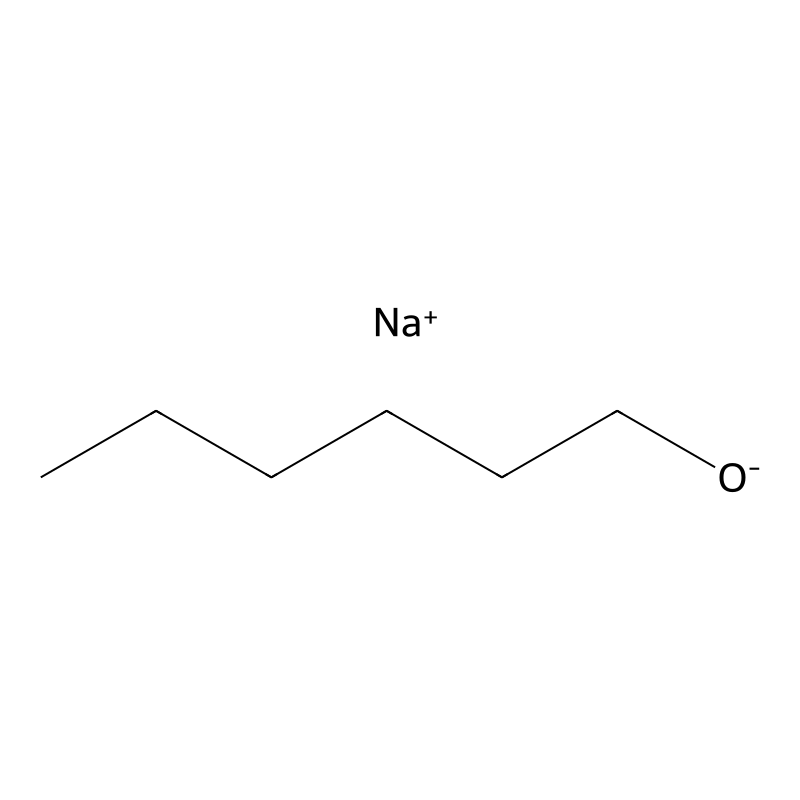1-Hexanol, sodium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
1-Hexanol, sodium salt is a derivative of 1-hexanol, an organic alcohol with the chemical formula (IUPAC name: hexan-1-ol). This compound features a six-carbon chain with a hydroxyl group (-OH) located at the terminal carbon. The sodium salt form is created when the hydroxyl group is deprotonated, resulting in the formation of the hexoxide ion () paired with a sodium ion (). 1-Hexanol itself is a colorless liquid that is slightly soluble in water but miscible with organic solvents like diethyl ether and ethanol. It is known for its pleasant odor reminiscent of freshly mown grass and is used in various applications, including the fragrance industry and as a solvent for organic compounds .
1-Hexanol has been studied for its biological activity, particularly its role as a pheromone component in honey bees. It is believed to play a part in alarm signaling and may influence behavior in various species. Additionally, its presence in certain fruits contributes to their aroma, which can have implications for pollination and seed dispersal .
1-Hexanol has diverse applications across various industries:
- Fragrance Industry: Its pleasant odor makes it valuable in perfumes and flavorings.
- Solvent: It serves as a solvent for resins and paints due to its ability to dissolve various organic compounds.
- Chemical Intermediate: It acts as a precursor for plasticizers and surfactants in industrial processes.
Studies on the interactions of 1-hexanol, sodium salt with biological systems have shown that it can affect various physiological processes. Its role as an alarm pheromone indicates potential interactions with sensory receptors in insects. Additionally, its use in formulations may influence the behavior of other compounds within biological systems, although detailed studies are still needed to fully understand these interactions.
Several compounds are structurally or functionally similar to 1-hexanol. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Hexanol | (hydroxyl at position 2) | Isomeric form; different physical properties |
| 3-Hexanol | (hydroxyl at position 3) | Another isomer; distinct reactivity patterns |
| Octanol | Longer carbon chain; used as a surfactant | |
| Pentanol | Shorter carbon chain; simpler structure |
Uniqueness of 1-Hexanol
1-Hexanol stands out due to its specific chain length and terminal hydroxyl group, which confer unique chemical properties that differentiate it from its isomers and related compounds. Its applications in both biological contexts and industrial processes highlight its versatility.
Other CAS
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








